molecular formula C12H12ClN3O B2418386 4-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide CAS No. 121218-37-9

4-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide

Cat. No.: B2418386
CAS No.: 121218-37-9
M. Wt: 249.7
InChI Key: MYEAVTGQLWTVFV-UHFFFAOYSA-N
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Description

The compound “4-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide” is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .


Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. One such method involves the reaction of 1,3-diols with arylhydrazines to provide pyrazoles . Another method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which can then be oxidized to form pyrazoles .

Scientific Research Applications

Synthesis and Biological Evaluation

4-Chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide and its derivatives have been extensively studied for their synthesis and biological evaluation. For instance, a series of substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, related to this compound, were synthesized and evaluated for potential biological applications. These compounds were tested for their inhibitory potential against human and rat ecto-5′-nucleotidases, showing significant inhibition, indicating potential for further applications in medicinal chemistry (Saeed et al., 2015).

Structural and Molecular Analysis

The structural and molecular aspects of antipyrine derivatives similar to this compound have been studied, providing insights into their intermolecular interactions. X-ray structure characterization and Hirshfeld surface analysis were performed to understand the solid-state structures of these compounds. This research aids in understanding the molecular behavior and potential applications of these compounds in various scientific fields (Saeed et al., 2020).

Antimycobacterial Activity

The antimycobacterial activity of certain derivatives has been studied, revealing promising leads for drug development. For example, specific derivatives displayed significant activity against Mycobacterium tuberculosis, with minimal toxicity against normal cell lines, highlighting their potential as antitubercular agents (Nayak et al., 2016).

Liquid Crystals and Luminescence

Studies have also focused on the supramolecular liquid crystals containing pyrazole units, similar to this compound. These compounds exhibit unique self-assembly properties and luminescent characteristics, making them interesting for applications in materials science (Moyano et al., 2013).

Antiproliferative Activity

Certain benzamide derivatives, including those related to this compound, have been studied for their antiproliferative activity. These compounds were found to inhibit mTORC1 activity and increase autophagy, indicating their potential as anticancer agents (Ai et al., 2017).

Mechanism of Action

Target of Action

The primary target of 4-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide is the Succinate Dehydrogenase (SDH) enzyme . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in ATP production.

Mode of Action

This compound acts as an inhibitor of the SDH enzyme . The compound forms hydrogen bonds and pi-pi interactions with the SDH enzyme, which can explain its possible mechanism of action .

Result of Action

The inhibition of the SDH enzyme by this compound leads to a decrease in ATP production. This decrease can have various molecular and cellular effects, depending on the specific cells and tissues affected. In the context of its antifungal activity, it has shown good inhibitory activity against certain fungi .

Properties

IUPAC Name

4-chloro-N-(2,5-dimethylpyrazol-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c1-8-7-11(16(2)15-8)14-12(17)9-3-5-10(13)6-4-9/h3-7H,1-2H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYEAVTGQLWTVFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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